![molecular formula C12H11N3 B12547385 9H-Carbazole-3,4-diamine CAS No. 866359-92-4](/img/structure/B12547385.png)
9H-Carbazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-3,4-diamine is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their diverse biological and pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-3,4-diamine typically involves the functionalization of the carbazole core. One common method is the regioselective dilithiation of carbazole, followed by electrophilic trapping to introduce amino groups at the 3 and 4 positions . This method involves the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve the desired regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different electronic, photophysical, and biological properties .
Scientific Research Applications
Scientific Research Applications
The applications of 9H-Carbazole-3,4-diamine span multiple disciplines:
1. Organic Electronics:
- Hole Transport Material: The compound serves as an efficient hole transport material (HTM) in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (FETs). Its electron-donating amine groups contribute to its effectiveness in these applications.
- Photovoltaic Devices: Research indicates that this compound enhances the efficiency of photovoltaic devices due to its favorable charge transport properties.
2. Medicinal Chemistry:
- Anticancer Activity: Studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, certain derivatives have shown promising results against melanoma cells by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
3. Coordination Chemistry:
- Ligand Formation: In coordination chemistry, this compound can act as a ligand that forms stable complexes with various metal ions. This property is valuable for synthesizing new materials with tailored electronic properties .
Case Studies
Several case studies illustrate the diverse applications of this compound:
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of a derivative of this compound on melanoma cells. The results showed that the compound inhibited cell growth significantly by promoting apoptosis through caspase activation. In vivo experiments confirmed reduced tumor growth without toxic effects on normal tissues .
Case Study 2: Organic Photovoltaics
Research demonstrated that incorporating this compound into organic photovoltaic devices improved their efficiency. The compound's ability to facilitate charge transport was linked to enhanced energy conversion rates compared to devices lacking this material.
Mechanism of Action
The mechanism of action of 9H-Carbazole-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound, known for its photophysical properties and use in organic electronics.
9H-Carbazole-1-ol: A hydroxylated derivative with potential pharmacological applications.
9H-Carbazole-3,6-diamine: Another diamine derivative with different substitution patterns and properties.
Uniqueness
9H-Carbazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Biological Activity
9H-Carbazole-3,4-diamine is a member of the carbazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and neuroprotective agents. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Overview of Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Activity : Demonstrates cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Potential as an acetylcholinesterase (AChE) inhibitor, indicating possible use in treating neurodegenerative diseases.
Antimicrobial Activity
Research has shown that carbazole derivatives possess notable antimicrobial properties. For instance, a study by Surendiran et al. reported that several carbazole derivatives exhibited moderate to good antibacterial activities at concentrations around 25 µg/mL compared to standard drugs like ciprofloxacin and ketoconazole .
Table 1: Antimicrobial Activity of Carbazole Derivatives
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL | |
Candida albicans | 75 µg/mL |
These findings indicate that this compound and its derivatives are promising candidates for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A review highlighted that carbazole derivatives showed moderate to good activity against several cancer cell lines, including lung and colon cancer cells .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of carbazole derivatives on different cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and Calu1 (lung carcinoma).
- Results : The compound exhibited an IC50 value of 2.5 nM against Calu1 cells, indicating potent anticancer activity .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymes : As an AChE inhibitor, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission—relevant for Alzheimer's disease treatment.
- Induction of Apoptosis : Studies suggest that carbazole derivatives can induce apoptosis in cancer cells through various signaling pathways .
- Antioxidant Properties : Some studies indicate that carbazole compounds may exhibit antioxidative effects, which can contribute to their neuroprotective capabilities .
Neuroprotective Effects
The neuroprotective potential of this compound has been linked to its ability to inhibit AChE and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
Table 2: Neuroprotective Activity
Compound | Target Enzyme | IC50 Value |
---|---|---|
This compound | Acetylcholinesterase (AChE) | 0.073 µM |
Butyrylcholinesterase (BChE) | 0.050 µM |
These findings suggest that this compound could be a valuable lead in developing treatments for Alzheimer's disease.
Properties
CAS No. |
866359-92-4 |
---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
9H-carbazole-3,4-diamine |
InChI |
InChI=1S/C12H11N3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6,15H,13-14H2 |
InChI Key |
NKHRFWGIVAKAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.